Oxitropium bromide

Catalog No.
S538395
CAS No.
30286-75-0
M.F
C19H26BrNO4
M. Wt
412.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxitropium bromide

CAS Number

30286-75-0

Product Name

Oxitropium bromide

IUPAC Name

(9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;bromide

Molecular Formula

C19H26BrNO4

Molecular Weight

412.3 g/mol

InChI

InChI=1S/C19H26NO4.BrH/c1-3-20(2)15-9-13(10-16(20)18-17(15)24-18)23-19(22)14(11-21)12-7-5-4-6-8-12;/h4-8,13-18,21H,3,9-11H2,1-2H3;1H/q+1;/p-1

InChI Key

LCELQERNWLBPSY-UHFFFAOYSA-M

SMILES

CC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-]

Solubility

Soluble in DMSO

Synonyms

(8r)-6 beta,7 beta-epoxy-8-ethyl-3 alpha((-)-tropoyl)-1 alpha H, 5 alpha H-tropanium bromide, Ba 253, Ba 253Br, Ba-253, Ba-253Br, oxitropium, oxitropium bromide, oxitropium iodide, (R)-isomer, oxitropium iodide, (S)-isomer, Oxivent, oxytropium bromide, Tersigat, Ventilat

Canonical SMILES

CC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-]

Isomeric SMILES

CC[N+]1([C@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-]

Description

The exact mass of the compound Oxitropium bromide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Scopolamine Derivatives - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pharmacological Effects

  • Bronchodilation: One of the primary areas of research focuses on the bronchodilatory effects of oxitropium bromide. Studies investigate how effectively it relaxes airway smooth muscle, leading to bronchodilation and improved airflow in patients with COPD and asthma. Source 1:
  • Anti-inflammatory properties: Recent research explores potential anti-inflammatory properties of oxitropium bromide beyond its bronchodilatory effects. Studies are investigating its ability to modulate inflammatory pathways in COPD, potentially offering additional therapeutic benefits. Source 2:

Clinical Research

Oxitropium bromide is also used in clinical research to evaluate its efficacy and safety in various respiratory conditions. Here are some examples:

  • Evaluating long-term effectiveness: Studies assess the long-term effectiveness of oxitropium bromide in COPD management, focusing on lung function, symptom control, and exacerbation rates. Source 3:
  • Combination therapies: Researchers explore the efficacy and safety of combining oxitropium bromide with other medications for COPD and asthma to optimize treatment outcomes. Source 4

Oxitropium bromide is a quaternary ammonium compound and an anticholinergic agent primarily used as a bronchodilator for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease. Its chemical formula is C19H26BrNO4C_{19}H_{26}BrNO_{4}, with a molar mass of approximately 412.32 g/mol. The compound is characterized by its ability to antagonize muscarinic receptors, thereby leading to bronchodilation and reduced mucus secretion in the airways. Oxitropium bromide was patented in 1966 and received approval for medical use in 1983, marketed under various trade names including Oxivent and Tersigan .

Involving alkylation processes. The precursor, norscopolamine, undergoes two alkylation reactions: first with bromoethane to form an N-ethyl intermediate, followed by treatment with bromomethane to yield oxitropium bromide . The compound's structure features a complex arrangement of rings and functional groups that contribute to its pharmacological properties.

As an anticholinergic agent, oxitropium bromide exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the bronchial tissues. This blockade leads to relaxation of smooth muscle and dilation of the airways, making it effective in managing symptoms of bronchospasm associated with respiratory diseases. Studies indicate that oxitropium bromide has a strong and persistent inhibitory effect on acetylcholine-induced bronchoconstriction .

The synthesis of oxitropium bromide primarily involves:

  • Alkylation of Norscopolamine: The natural product norscopolamine is treated with bromoethane to form an N-ethyl derivative.
  • Second Alkylation: The N-ethyl intermediate is then subjected to further alkylation with bromomethane, resulting in the final product, oxitropium bromide .

This method highlights the importance of alkylation reactions in modifying natural products to develop therapeutic agents.

Oxitropium bromide is utilized in clinical settings for:

  • Bronchodilation: It is primarily prescribed for patients suffering from asthma and chronic obstructive pulmonary disease to alleviate symptoms like wheezing and shortness of breath.
  • Respiratory Therapy: It can be administered via inhalation, providing localized effects with minimal systemic exposure .

Research has indicated that oxitropium bromide may interact with other medications, particularly those affecting cholinergic pathways. For instance, co-administration with other anticholinergics like methscopolamine can increase the risk or severity of adverse effects . Furthermore, studies have explored its interactions with various neurotransmitters and their impact on respiratory resistance, emphasizing its role in modulating bronchial reactivity .

Oxitropium bromide shares structural and functional similarities with several other anticholinergic agents used in respiratory therapy. Here are some notable comparisons:

Compound NameChemical FormulaMechanism of ActionUnique Features
Ipratropium BromideC20H30BrNO3C_{20}H_{30}BrNO_3Muscarinic receptor antagonistShorter duration of action
Tiotropium BromideC19H22BrNO4S2C_{19}H_{22}BrNO_4S_2Long-acting muscarinic antagonistExtended duration; once-daily dosing
Aclidinium BromideC19H22BrNO3C_{19}H_{22}BrNO_3Muscarinic receptor antagonistDual-action; rapid onset
GlycopyrrolateC19H28BrNO3C_{19}H_{28}BrNO_3Muscarinic receptor antagonistUsed for both respiratory and GI issues

Uniqueness of Oxitropium Bromide:
Oxitropium bromide is distinct due to its specific structural configuration that allows for effective bronchodilation while minimizing systemic side effects. Its quaternary ammonium structure contributes to its limited absorption across biological membranes, making it particularly useful for targeted respiratory therapy without significant central nervous system effects .

Classical Synthesis from Norscopolamine

The classical synthesis of oxitropium bromide follows a well-established two-step alkylation sequence starting from the naturally occurring tropane alkaloid norscopolamine [1] [2]. This synthetic approach represents the most widely employed industrial method for producing oxitropium bromide.

The first step involves the N-ethylation of (-)-norscopolamine with ethyl bromide in the presence of anhydrous sodium carbonate. In this reaction, 14.5 g (0.05 mol) of (-)-norscopolamine and 5.4 g (0.05 mol) of ethyl bromide are dissolved in 300 mL of acetonitrile, with 5.3 g (0.05 mol) of anhydrous sodium carbonate suspended in the solution [1]. The reaction mixture is heated at the boiling point for 10 hours, with additional portions of ethyl bromide and sodium carbonate added after 2.5 and 5 hours respectively. After completion, the inorganic sodium salts are removed by vacuum filtration, and the acetonitrile is distilled off. The distillation residue is dissolved in diethyl ether, extracted with water, dried, and the ether is distilled off to yield the intermediate (-)-N-ethylnorscopolamine.

The second step involves quaternization of the intermediate (-)-N-ethylnorscopolamine with methyl bromide. Specifically, 7.0 g (0.022 mol) of (-)-N-ethylnorscopolamine are dissolved in acetonitrile, and 10.4 g (0.11 mol) of methyl bromide are added to the solution at room temperature [1]. The crystalline precipitate that forms is collected and recrystallized from acetonitrile, yielding 8.9 g (97.8% of theory) of white crystalline (-)-N-ethylnorscopolamine methobromide (oxitropium bromide) with a melting point of 203-204°C (decomposition).

This classical route provides high yields and excellent stereochemical control, ensuring that the N-ethyl and N-methyl substituents adopt the required axial and equatorial positions respectively [3] [4]. The method is particularly advantageous because direct quaternization of scopolamine with isopropyl bromide leads to an isomeric mixture, whereas the sequential N-demethylation followed by selective alkylation approach provides the desired regioisomer exclusively.

Alternative Synthetic Approaches

Several alternative synthetic approaches have been developed to prepare oxitropium bromide or its key intermediate norscopolamine, offering potential advantages in terms of environmental impact, efficiency, or cost-effectiveness.

Electrochemical N-demethylation Method

A significant advancement in the synthesis of tropane alkaloid intermediates involves electrochemical N-demethylation of scopolamine to produce norscopolamine [3] [4]. This green chemistry approach uses a simple electrochemical batch cell with a porous glassy carbon electrode. The reaction proceeds at room temperature in one step using a mixture of ethanol or methanol and water as the solvent system.

The electrochemical method avoids hazardous oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, toxic solvents such as chloroform, and metal-based catalysts [3]. Various key parameters have been investigated in both electrochemical batch and flow cells, with optimized conditions achieving high yield and purity using convenient liquid-liquid extraction methods without requiring chromatographic purification. Mechanistic studies demonstrate that the electrochemical N-demethylation proceeds through formation of an iminium intermediate which is subsequently converted by water as the nucleophile [3].

Iron-based Catalytic Methods

Alternative catalytic approaches utilizing iron-based systems have been explored for the N-demethylation of tropane alkaloids. These methods represent modifications of the classical Polonovski reaction and offer advantages in terms of selectivity and reaction conditions [4]. However, specific details regarding yields and optimal conditions for these iron-based approaches require further investigation.

Continuous Flow Synthesis

Flow chemistry approaches have been developed for the large-scale synthesis of tropane alkaloid intermediates. These methods offer advantages in terms of reaction control, heat transfer, and scalability compared to traditional batch processes [4]. The electrochemical flow reactor systems can be used for gram-scale synthesis of norscopolamine derivatives with good reproducibility and efficiency.

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for oxitropium bromide, with both ¹H NMR and ¹³C NMR data confirming the molecular structure and stereochemistry.

The ¹H NMR spectrum of oxitropium bromide in DMSO-d₆ exhibits characteristic signals that confirm the presence of all structural elements [5]. The thiophene aromatic protons appear as complex multiplets between 7.01-7.52 ppm, with doublets of doublets at 7.52 ppm (J=5.0 Hz, 1.1 Hz, 2H), 7.13 ppm (J=3.6, 1.1 Hz, 2H), and 7.01 ppm (J=5.0, 3.7 Hz, 2H) [5]. A characteristic singlet at 7.41 ppm corresponds to the bridgehead proton. The epoxide bridge proton appears as a triplet at 5.12 ppm (J=5.8 Hz, 1H), while protons adjacent to the quaternary nitrogen center show as a broad doublet at 4.13 ppm (J=5.8 Hz, 2H).

The N-methyl and N-ethyl groups produce distinct singlets at 3.50, 3.25, and 3.05 ppm, confirming successful quaternization [5]. Additional signals from the tropane ring system appear in the aliphatic region between 1.87-2.8 ppm, providing evidence for the intact bicyclic structure.

¹³C NMR spectroscopy provides complementary structural information with signals distributed across the expected chemical shift ranges [5]. The ester carbonyl carbon appears at 170.2 ppm, consistent with the tropate ester linkage. Aromatic carbon signals appear at 147.1 ppm and in the 126.3-127.3 ppm region, corresponding to the thiophene ring carbons. The epoxide bridge carbon produces a characteristic signal at 76.8 ppm. Aliphatic carbons from the tropane ring system and alkyl substituents appear between 28.7-65.0 ppm, with signals at 65.0, 64.2, 56.5, 54.1, 47.6, and 28.7 ppm providing detailed structural confirmation.

Infrared Spectroscopy

Infrared spectroscopy of oxitropium bromide reveals characteristic absorption bands that confirm the presence of key functional groups and provide fingerprint identification of the compound [6] [5].

The IR spectrum exhibits strong, broad O-H stretching vibrations at 3570 and 3410 cm⁻¹, corresponding to the hydroxyl group in the tropate ester moiety [6]. Aromatic C-H stretching from the thiophene rings appears at 3105 cm⁻¹ with medium intensity. The diagnostic ester C=O stretching vibration occurs at 1730 cm⁻¹ with strong intensity, confirming the presence of the tropate ester linkage.

Characteristic epoxide C-O stretching appears at 1260 cm⁻¹ with medium intensity, while ester C-O stretching occurs at 1035 cm⁻¹ with strong intensity [6]. The thiophene ring vibrations produce a characteristic band at 720 cm⁻¹. Aliphatic C-H stretching vibrations appear in the 2950-2850 cm⁻¹ region with medium to strong intensity.

Additional bands in the fingerprint region include aromatic C=C stretching at 1600-1500 cm⁻¹, aliphatic C-H bending at 1450-1350 cm⁻¹, and C-N stretching from the quaternary ammonium center at 1200-1000 cm⁻¹ [6]. These spectral features provide comprehensive confirmation of the oxitropium bromide structure and can be used for quality control and identification purposes.

Mass Spectrometry

Mass spectrometric analysis of oxitropium bromide provides molecular weight confirmation and structural information through characteristic fragmentation patterns [7] [8] [9].

Under electrospray ionization (ESI) conditions in positive ion mode, oxitropium bromide readily forms the molecular cation [M]⁺ at m/z 412, corresponding to the oxitropium cation without the bromide counterion [9]. The quaternary ammonium structure facilitates cation formation, making ESI an ideal ionization technique for this compound. The bromine isotope pattern provides additional confirmation of molecular composition.

The mass spectrum exhibits a base peak at m/z 152.05, which corresponds to the tropane fragment formed by cleavage of the ester linkage [9]. A secondary fragment ion appears at m/z 170.2, representing the tropane fragment with an additional water molecule. These fragments are consistent with the typical fragmentation behavior of tropane alkaloids under MS/MS conditions.

Additional fragment ions include signals at m/z 277 (corresponding to N-ethylnorscopolamine) and m/z 185 (tropate ester fragment) [7]. Loss patterns include m/z 156 (loss of tropate moiety) and m/z 141 (loss of tropate plus methyl group), providing detailed structural information about the fragmentation pathways.

The mass spectrometric data can be effectively utilized for quantitative analysis, with detection limits as low as 0.2 pg/mL achieved using LC-MS/MS methods [9]. This exceptional sensitivity makes mass spectrometry an important analytical tool for pharmacokinetic studies and bioanalytical applications.

Chromatographic Analysis Methods

High-performance liquid chromatography represents the primary analytical technique for the determination of oxitropium bromide purity, related substances, and stability assessment. Multiple HPLC methods have been developed and validated according to International Conference on Harmonisation guidelines [7] [10] [11].

For related substances determination, an Inertsil ODS-4 column (250 × 4.6 mm, 5 μm) is employed at 15°C with gradient elution using phosphate buffer and acetonitrile as the mobile phase [7]. The method uses a 50 μL injection volume with detection at 210 nm and a flow rate of 1.2 mL/min over a 60-minute runtime. This method effectively separates oxitropium bromide from known European Pharmacopoeia impurities as well as newly identified process-related and degradation impurities.

A stability-indicating HPLC assay method utilizes an XBridge C₁₈ column (150 × 4.6 mm, 3.5 μm) at 25°C with isocratic elution using phosphate buffer and acetonitrile (85:15) as the mobile phase [7]. This method employs a 10 μL injection volume with detection at 210 nm and a flow rate of 1.0 mL/min during a 10-minute analysis time. The method has been validated for linearity, precision, accuracy, specificity, and robustness according to ICH guidelines.

Ultra-performance liquid chromatography (UPLC) methods have been developed for rapid analysis with enhanced sensitivity and efficiency [12] [13]. A representative UPLC method uses a C₁₈ column (50 × 2.1 mm × 1.7 μm) with ethylene-bridged-hybrid technology. The mobile phase consists of potassium dihydrogen phosphate buffer (0.07 M) and acetonitrile (80:20, v/v) with detection at 210 nm [12]. The method operates at 25°C with a flow rate of 0.6 mL/min and an injection volume of 10 μL, achieving a runtime of only 2 minutes.

Ion-pair chromatography methods have been developed for the simultaneous analysis of oxitropium bromide with other bronchodilator compounds [14]. These methods utilize sodium dodecyl sulfate as the ion-pairing agent and achieve excellent separation and quantification of quaternary ammonium compounds.

Related Substances and Impurity Profiling

Comprehensive impurity profiling of oxitropium bromide involves identification and characterization of process-related impurities, degradation products, and pharmacopeial impurities [7] [15] [16].

Process-related impurities arise from the synthetic pathway and include starting material impurities related to norscopolamine, intermediate compounds from incomplete reactions, and by-products from side reactions [7]. During synthetic process development, new process-related impurities have been identified by LC-MS, subsequently synthesized, characterized, and used in analytical method development and validation studies. These impurities are controlled through the related substances HPLC method with appropriate acceptance criteria.

Degradation products are formed under stress conditions including acid hydrolysis, base hydrolysis, oxidative conditions, thermal stress, and photolytic degradation [7] [10]. Forced degradation studies demonstrate that oxitropium bromide is susceptible to hydrolytic and oxidative degradation, forming various degradation products that are separated and identified by LC-MS. The stability-indicating HPLC methods are designed to separate these degradation products from the parent compound.

Stability-Indicating Analytical Methods

Stability-indicating analytical methods are essential for monitoring the chemical stability of oxitropium bromide under various storage conditions and for supporting shelf-life determinations [7] [17].

The stability-indicating HPLC assay method employs an XBridge C₁₈ column with isocratic elution and demonstrates the ability to separate oxitropium bromide from all known degradation products [7]. The method has been validated for specificity through forced degradation studies under ICH-recommended stress conditions including acid, base, oxidative, thermal, and photolytic stress.

Forced degradation studies reveal that oxitropium bromide undergoes degradation under acidic conditions (0.1 N HCl at 60°C), forming unknown impurities [10]. Base hydrolysis (0.01 N NaOH at room temperature) produces two unknown impurities, while oxidative stress (30% hydrogen peroxide at room temperature) generates additional degradation products. Thermal stress at 60°C shows minimal degradation, while photolytic stress (1.2 million lux hours) produces characteristic photodegradation products.

Long-term stability studies are conducted under ICH-recommended storage conditions including 25°C/60% relative humidity, 30°C/75% relative humidity, and 40°C/75% relative humidity [17]. These studies utilize both the stability-indicating assay method and the related substances method to monitor chemical changes over time.

The analytical methods demonstrate adequate sensitivity for detecting degradation products at levels as low as 0.05% relative to the main component [7]. This sensitivity ensures that degradation products can be detected and quantified throughout the proposed shelf-life of the pharmaceutical product.

Method validation parameters for stability-indicating methods include system suitability, specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness [7]. All validation parameters meet ICH acceptance criteria, ensuring reliable and reproducible results for stability assessment.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

411.10452 g/mol

Monoisotopic Mass

411.10452 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SF4NW7NH7C

MeSH Pharmacological Classification

Parasympatholytics

ATC Code

R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03B - Other drugs for obstructive airway diseases, inhalants
R03BB - Anticholinergics
R03BB02 - Oxitropium bromide

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Other CAS

30286-75-0

Wikipedia

Oxitropium_bromide

Dates

Last modified: 02-18-2024
1: Shindoh C, Shishido R, Sasaki K, Miura M. Effects of inhalation or incubation of oxitropium bromide on diaphragm muscle contractility in mice. Allergol Int. 2011 Sep;60(3):365-72. doi: 10.2332/allergolint.10-OA-0266. Epub 2011 May 25. PubMed PMID: 21593578.
2: Cazzola M, Di Perna F, Califano C, Vinciguerra A, D'Amato M. Incremental benefit of adding oxitropium bromide to formoterol in patients with stable COPD. Pulm Pharmacol Ther. 1999;12(4):267-71. PubMed PMID: 10501652.
3: Skoko Ž, Zamir S, Naumov P, Bernstein J. The thermosalient phenomenon. "Jumping crystals" and crystal chemistry of the anticholinergic agent oxitropium bromide. J Am Chem Soc. 2010 Oct 13;132(40):14191-202. doi: 10.1021/ja105508b. PubMed PMID: 20860383.
4: Cazzola M, Di Perna F, Noschese P, Vinciguerra A, Calderaro F, Girbino G, Matera MG. Effects of formoterol, salmeterol or oxitropium bromide on airway responses to salbutamol in COPD. Eur Respir J. 1998 Jun;11(6):1337-41. PubMed PMID: 9657576.
5: Kneubühler HR, Kyd K, Benoit RC, Scherrer M. [The new anticholinergic bronchospasmolytic oxitropium bromide. Is long lasting protective effect through the night]. Schweiz Med Wochenschr. 1980 May 24;110(21):812-6. German. PubMed PMID: 7394499.
6: Cazzola M, Matera MG, Di Perna E, Califano C, D'Amato M, Mazzarella G. Influence of higher than conventional doses of oxitropium bromide on formoterol-induced bronchodilation in COPD. Respir Med. 1999 Dec;93(12):909-11. PubMed PMID: 10653054.
7: Bellia V, Foresi A, Bianco S, Grassi V, Olivieri D, Bensi G, Volonté M; BREATH Italian Study Group. Efficacy and safety of oxitropium bromide, theophylline and their combination in COPD patients: a double-blind, randomized, multicentre study (BREATH Trial). Respir Med. 2002 Nov;96(11):881-9. PubMed PMID: 12418585.
8: Cazzola M, Matera MG, Di Perna F, Calderaro F, Califano C, Vinciguerra A. A comparison of bronchodilating effects of salmeterol and oxitropium bromide in stable chronic obstructive pulmonary disease. Respir Med. 1998 Feb;92(2):354-7. PubMed PMID: 9616538.
9: Bryant DH, Rogers P. Oxitropium bromide: an acute dose response study of a new anticholinergic drug in combination with fenoterol in asthma and chronic bronchitis. Pulm Pharmacol. 1990;3(2):55-8. PubMed PMID: 2135210.
10: Fujimura M, Kamio Y, Matsuda T, Hashimoto T. Bronchodilator effects of oxitropium bromide, fenoterol, and their combination in normal subjects. Clin Auton Res. 1993 Feb;3(1):31-5. PubMed PMID: 8477178.

Explore Compound Types